molecular formula C11H11FO2 B1472127 2-Cyclopropylmethoxy-3-fluorobenzaldehyde CAS No. 1192872-17-5

2-Cyclopropylmethoxy-3-fluorobenzaldehyde

Cat. No.: B1472127
CAS No.: 1192872-17-5
M. Wt: 194.2 g/mol
InChI Key: PWOXDTFTIQEMMQ-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-3-fluorobenzaldehyde is a fluorinated benzaldehyde derivative that serves as a versatile synthetic intermediate and key building block in organic chemistry and drug discovery research. This aromatic aldehyde is characterized by a cyclopropylmethoxy ether and a fluorine substituent on its benzene ring, which can significantly influence the compound's electronic properties, metabolic stability, and overall bioavailability . The aldehyde functional group is highly reactive, enabling researchers to utilize this compound in a wide range of transformations, most notably in condensation reactions to synthesize Schiff base compounds, which have demonstrated potential antimicrobial properties in research settings . Furthermore, based on the profile of highly similar structural analogues, this chemical scaffold is of significant interest in medicinal chemistry for the design and synthesis of potential small-molecule inhibitors. Research on closely related compounds has explored their activity as selective inhibitors for neurological targets such as SLACK (KNa1.1) potassium channels, which are implicated in rare forms of infantile epilepsy, highlighting the value of this chemotype in developing tools for neuropharmacological research . The incorporation of the cyclopropyl group is a common strategy in lead optimization to fine-tune steric and physicochemical parameters. This product is intended for use in research laboratories as a foundational substrate for constructing more complex molecular architectures, investigating structure-activity relationships (SAR), and exploring novel biological mechanisms. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOXDTFTIQEMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropylmethoxy-3-fluorobenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C10H11F1O1
  • Molecular Weight : 182.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory and neurodegenerative pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibition of phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. For instance, PDE inhibitors are known to enhance cyclic AMP levels, leading to various physiological effects such as anti-inflammatory responses and improved neuronal function .

Antiviral Activity

A study focused on enterovirus inhibitors highlighted the potential of compounds related to this compound in targeting viral proteins. The research utilized computer-aided drug design to identify effective analogs that inhibit viral replication by targeting conserved viral proteins . Although specific data on this compound is limited, its structural similarities suggest potential antiviral properties.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Similar aldehydes have been studied for their ability to protect neuronal cells from oxidative stress. A related compound, 4-CF3-PBN, demonstrated significant neuroprotective effects against oxidative stress-induced cell death in glial cells . While direct studies on this compound are lacking, this suggests a promising avenue for future research.

Case Studies and Research Findings

StudyFindings
Manganaro et al. (2019)Identified structural analogs that inhibit respiratory syncytial virus (RSV) through virtual screening methods .
ACS Publications (2020)Explored the radical-trapping properties of similar aldehydes, indicating potential applications in neuroprotection .
Science.gov (2018)Investigated PDE inhibitors with structural similarities to this compound, demonstrating efficacy in reducing airway hyperreactivity in animal models .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-Cyclopropylmethoxy-3-fluorobenzaldehyde exhibit potential as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers, including glioblastoma and acute myeloid leukemia (AML) . The compound's structural features may allow it to act as a selective inhibitor of these enzymes, providing a targeted therapeutic strategy.

1.2 Neurological Disorders
The compound has also been evaluated for its effects on neurological conditions. For instance, related benzaldehyde derivatives have shown promise in modulating ion channels associated with epilepsy . The design and synthesis of such compounds could lead to novel treatments for pharmacoresistant forms of epilepsy.

Organic Synthesis Applications

2.1 Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique cyclopropyl group allows for various functionalizations that can lead to the development of new materials or pharmaceuticals.

2.2 Synthesis of Heterocycles
The compound can be utilized in the synthesis of heterocyclic compounds, which are crucial in drug development due to their diverse biological activities. The introduction of the methoxy and fluorine groups enhances the reactivity and selectivity of subsequent reactions, making it a valuable precursor in synthetic chemistry .

Case Studies

Study Objective Findings
Study on IDH InhibitorsEvaluate anticancer propertiesThis compound showed significant inhibitory activity against mutant IDH enzymes, suggesting potential for cancer therapy .
Neurological ResearchInvestigate effects on ion channelsAnalogous compounds demonstrated modulation of SLACK channels, indicating potential for treating epilepsy .
Synthetic MethodologyDevelop new synthetic routesThe compound was effectively used as a building block for synthesizing complex heterocycles with promising biological activities .

Preparation Methods

Etherification of 3-Hydroxy-4-fluorobenzaldehyde with Cyclopropylmethanol

One representative method involves the reaction of 3-hydroxy-4-fluorobenzaldehyde with cyclopropylmethanol in the presence of a strong base such as potassium hydride (KH) or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

Typical procedure:

  • Under an inert nitrogen atmosphere, dissolve 3-hydroxy-4-fluorobenzaldehyde in DMF or DMAc.
  • Cool the solution to 10–15 °C.
  • Add potassium hydride or sodium hydride carefully to generate the phenolate ion.
  • Slowly add cyclopropylmethanol to the reaction mixture.
  • Warm the reaction to 60–130 °C and stir for 10–15 hours.
  • After completion, quench the reaction with dilute hydrochloric acid to pH ~2.
  • Extract the product with ethyl acetate, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
  • Purify by recrystallization or chromatography if necessary.

Example yields and purities from patent data:

Entry Starting Halogenated Hydroxybenzaldehyde Base Used Solvent Temp (°C) Time (h) Yield (%) HPLC Purity (%)
1 3-bromo-4-hydroxybenzaldehyde KH Acetone 70 15 80 92.5
2 3-iodo-4-hydroxybenzaldehyde NaH DMF 130 12 80 85.6
3 3-chloro-4-hydroxybenzaldehyde NaH Cyclopropylmethanol 100 10 82 88
4 3-bromo-4-hydroxybenzaldehyde KH DMAc 60 12 92 94.6

Source: Patent CN102690194A, 2011

Alternative Synthetic Routes and Considerations

  • The halogen substituent on the hydroxybenzaldehyde (Br, I, Cl) influences reactivity and yield.
  • Use of different polar aprotic solvents (DMF, DMAc, acetone) affects solubility and reaction kinetics.
  • Reaction temperature and time are optimized to balance conversion and side reactions.
  • The reaction is performed under inert atmosphere to prevent oxidation or moisture interference.
  • Post-reaction acidification and organic extraction steps are critical for product isolation.

Subsequent Functional Group Transformations (If Applicable)

While the primary focus is on the preparation of 2-cyclopropylmethoxy-3-fluorobenzaldehyde, related compounds may undergo further transformations such as oxidation to acids or Grignard reactions to introduce other functionalities. However, these are beyond the scope of this aldehyde preparation.

Summary Table of Key Reaction Parameters

Parameter Typical Range / Value Comments
Starting material 3-hydroxy-4-fluorobenzaldehyde Halogenated variants used
Base Potassium hydride (KH), Sodium hydride (NaH) Strong bases to generate phenolate
Solvent DMF, DMAc, Acetone Polar aprotic solvents preferred
Temperature 10–130 °C Lower temps for base addition; higher for reaction
Reaction time 10–15 hours Sufficient for complete conversion
Atmosphere Nitrogen (inert) Prevents oxidation and moisture
Workup Acid quench (pH 2), ethyl acetate extraction, brine wash, drying Standard organic workup
Yield 80–92% High yields reported
Purity (HPLC) 85–95% High purity achievable

Research Findings and Industrial Relevance

  • The described methods exhibit good reaction selectivity and high yields , making them suitable for scale-up.
  • Use of low-cost reagents and mild reaction conditions enhances industrial feasibility.
  • Avoidance of highly toxic reagents and solvents aligns with environmental protection standards .
  • The reaction conditions are safe and controllable , critical for reproducibility in pharmaceutical or fine chemical manufacturing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropylmethoxy-3-fluorobenzaldehyde
Reactant of Route 2
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2-Cyclopropylmethoxy-3-fluorobenzaldehyde

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